Naringénine chalcone

Vue d'ensemble

Description

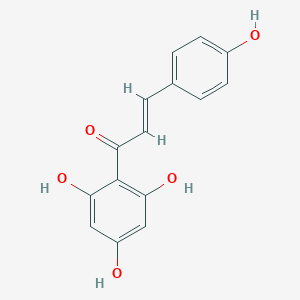

La chalcone de naringénine, également connue sous le nom de chalconaringénine ou d'isosalipurpol, est une chalcone courante. Elle est synthétisée à partir du 4-coumaroyl-CoA et du malonyl-CoA par la chalcone synthase, une enzyme clé de la voie des phénylpropanoïdes. La chalcone de naringénine peut se cycliser spontanément en naringénine, une flavanone. Ce composé est largement répandu dans les agrumes et est connu pour ses propriétés antivirales .

Applications De Recherche Scientifique

Biological Activities

Naringenin chalcone exhibits a wide range of biological activities, making it a promising candidate for pharmaceutical applications. Key areas of interest include:

- Antioxidant Activity : Naringenin chalcone demonstrates strong antioxidant properties, which can help mitigate oxidative stress associated with various diseases, including cancer and cardiovascular disorders .

- Anti-inflammatory Effects : Research indicates that naringenin chalcone can inhibit inflammatory pathways, potentially aiding in the treatment of chronic inflammatory diseases .

- Anticancer Properties : Several studies have highlighted the anticancer effects of naringenin chalcone. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models .

- Antiallergic Activity : Naringenin chalcone has been identified as an effective inhibitor of histamine release from mast cells, suggesting its potential in treating allergic reactions. In a study involving rat mast cells, it exhibited an IC50 value of 68 μg/ml .

- Antidiabetic Effects : Naringenin chalcone enhances metabolic functions in adipocytes, indicating its role in managing obesity and diabetes by improving insulin sensitivity and glucose metabolism .

Anti-allergic Activity

A study focused on the anti-allergic properties of naringenin chalcone extracted from tomato skin demonstrated its ability to inhibit histamine release effectively. The study found that naringenin chalcone significantly reduced ear swelling in mouse models, confirming its potential as an anti-allergic agent .

Anticancer Research

In a study investigating the anticancer properties of naringenin chalcone, researchers observed that it induced apoptosis in human breast cancer cells through the activation of caspase pathways. This suggests that naringenin chalcone could be developed into a therapeutic agent for breast cancer treatment .

Metabolic Regulation

Research on metabolic regulation indicated that naringenin chalcone enhances lipid metabolism in adipocytes, leading to reduced fat accumulation and improved insulin sensitivity. This effect positions naringenin chalcone as a potential treatment for obesity-related metabolic disorders .

Comparative Data Table

Mécanisme D'action

Target of Action

Naringenin chalcone primarily targets the biosynthesis of flavonoids in plants . It is synthesized from 4-coumaroyl-CoA and malonyl-CoA by chalcone synthase (CHS) , a key enzyme in the phenylpropanoid pathway . This compound also exhibits various biological activities such as antioxidant, antitumor, antiviral, antibacterial, and anti-inflammatory properties .

Mode of Action

Naringenin chalcone interacts with its targets to initiate the biosynthesis of flavonoids. It forms the flavonol backbone through cyclization under the catalysis of chalcone isomerase (CHI) , resulting in the formation of naringenin . Naringenin chalcone can suppress cancer development in various body parts by modulating different cellular signaling pathways, suppressing cytokine and growth factor production, and arresting the cell cycle .

Biochemical Pathways

The biosynthesis of naringenin chalcone involves several enzymes, including phenylalanine ammonia-lyase (EwPAL), 4-coumarate-CoA ligase (Ew4CL1), chalcone synthase (EwCHS1), chalcone isomerase (EwCHI1), and CHI-like protein (EwCHIL3) . These enzymes facilitate the conversion of L-tyrosine into naringenin, the common precursor for flavonoid natural products .

Pharmacokinetics

Naringenin chalcone shows low dissolution rate, cell absorption, and bioavailability . The pharmacokinetics of naringenin includes phase-I metabolism, where it is converted to naringenin, with subsequent phase-II metabolism to p-coumaric acid or p-hydroxy benzoic acid .

Result of Action

The molecular and cellular effects of naringenin chalcone’s action are diverse. It has been reported to inhibit histamine release , suppress cytokine production , and exhibit antagonistic activities on all types of opioid receptors . Moreover, it has shown remarkable biologic properties, like anti-oxidative, anti-inflammatory, antibacterial, anticancer, antidiabetic activities, or neuroprotective .

Action Environment

The action of naringenin chalcone is influenced by environmental factors. For instance, the cyclization of naringenin chalcone to naringenin is more likely to occur in an aqueous intracellular environment rather than in the extracellular and hydrophobic plant cuticles . Additionally, the formation of homodimers stabilized by π–π stacking that will interact with other dimers by H-bonding is proposed to occur in a hydrophobic environment .

Analyse Biochimique

Biochemical Properties

Naringenin Chalcone plays a significant role in biochemical reactions. It interacts with enzymes such as chalcone synthase (CHS) during its synthesis . The interaction involves the conversion of 4-coumaroyl-CoA and malonyl-CoA into Naringenin Chalcone .

Molecular Mechanism

Naringenin Chalcone exerts its effects at the molecular level through several mechanisms. One of these is the spontaneous cyclization to naringenin, a flavanone . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Naringenin Chalcone is involved in the phenylpropanoid pathway . It interacts with enzymes such as chalcone synthase (CHS) during its synthesis .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La chalcone de naringénine est synthétisée à partir du 4-coumaroyl-CoA et du malonyl-CoA par la chalcone synthase. Cette enzyme catalyse la première réaction engagée dans la production de composés flavonoïdes en combinant le p-coumaroyl-coenzyme A avec trois unités de malonyl-CoA pour produire la chalcone de naringénine, qui est ensuite cyclisée en naringénine .

Méthodes de production industrielle : La production industrielle de chalcone de naringénine implique une fermentation microbienne. L'amélioration de l'activité de la chalcone synthase par l'ingénierie des protéines améliore la production de naringénine par fermentation microbienne et peut faciliter la production de flavonoïdes précieux .

Analyse Des Réactions Chimiques

Types de réactions : La chalcone de naringénine subit diverses réactions chimiques, notamment la cyclisation, l'isomérisation et la dimérisation. La réaction de cyclisation convertit la chalcone de naringénine en naringénine, catalysée par l'isomérase de la chalcone .

Réactifs et conditions courants : La cyclisation de la chalcone de naringénine en naringénine nécessite la présence de l'isomérase de la chalcone. Les processus d'isomérisation et de dimérisation sont influencés par la présence de réseaux d'eau liés par liaison hydrogène, ce qui rend la cyclisation énergétiquement favorable dans un environnement intracellulaire aqueux .

Principaux produits formés : Le principal produit formé par la cyclisation de la chalcone de naringénine est la naringénine, une flavanone. De plus, la chalcone de naringénine peut former des homodimères stabilisés par un empilement π–π et interagir avec d'autres dimères par liaison hydrogène .

Applications de la recherche scientifique

La chalcone de naringénine a un large éventail d'applications de recherche scientifique en raison de ses activités biologiques. Elle présente des propriétés antivirales, anticancéreuses, antioxydantes, anti-inflammatoires, antihypertensives, antimalariennes, anti-ulcéreuses, antivirales, antiprotozoaires, cardiovasculaires et mutagènes . Ces propriétés en font un candidat prometteur pour diverses applications cliniques, notamment le développement de nouveaux médicaments et agents thérapeutiques .

Mécanisme d'action

La chalcone de naringénine exerce ses effets par le biais de diverses cibles moléculaires et voies. Elle active les protéines Akt et PI3K phosphorylées et non phosphorylées, réduisant le volume et le poids de la tumeur chez les souris traitées . De plus, elle inhibe le stress oxydatif et la production de cytokines, notamment l'interleukine-33, le facteur de nécrose tumorale α et l'interleukine-1β, qui sont hyperalgésiques .

Comparaison Avec Des Composés Similaires

La chalcone de naringénine est similaire à d'autres flavonoïdes tels que la naringénine, la dihydrotricine et la tricine. Ces composés sont des monomères de lignine dans le papyrus et partagent des voies biosynthétiques similaires . La chalcone de naringénine est unique en raison de sa capacité à former des liaisons supplémentaires par le biais de sa double liaison conjuguée, élargissant la gamme de flavonoïdes incorporés dans les lignines naturelles .

Liste des composés similaires :- Naringénine

- Dihydrotricine

- Tricine

La chalcone de naringénine se distingue par ses propriétés structurales uniques et sa large gamme d'activités biologiques, ce qui en fait un composé précieux pour la recherche scientifique et les applications industrielles.

Activité Biologique

Naringenin chalcone, a flavonoid compound derived from naringenin, has garnered significant attention due to its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of naringenin chalcone, supported by recent research findings.

Overview of Naringenin Chalcone

Naringenin chalcone is a precursor in the biosynthesis of flavonoids and is synthesized from 4-coumaroyl-CoA through the action of chalcone synthase (CHS). It is characterized by its unique structure, which allows it to exhibit various biological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities .

Biological Activities

-

Antioxidant Activity

- Naringenin chalcone exhibits strong antioxidant properties by scavenging free radicals and enhancing the body’s antioxidant defense mechanisms. This activity is crucial for protecting cells from oxidative stress and related diseases.

- Anti-inflammatory Effects

-

Anticancer Properties

- Research indicates that naringenin chalcone can induce apoptosis in various cancer cell lines. It has been shown to inhibit cell proliferation and migration, particularly in breast and colon cancer cells . The compound's ability to modulate signaling pathways involved in cancer progression is under investigation.

- Antimicrobial Activity

- Antidiabetic Effects

The biological activities of naringenin chalcone are mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Naringenin chalcone inhibits key enzymes involved in inflammation and cancer progression, thus reducing disease severity.

- Modulation of Signaling Pathways : The compound affects various signaling pathways, including NF-κB and MAPK pathways, which are crucial for cell survival and inflammation.

- Gene Expression Regulation : Naringenin chalcone influences the expression of genes associated with oxidative stress response and apoptosis.

Case Studies

- Adipocyte Function Enhancement

- Cancer Cell Line Studies

Data Table: Summary of Biological Activities

Future Directions

Further research is needed to clarify the structure–activity relationships of naringenin chalcone derivatives to optimize their biological effects. Additionally, clinical trials are essential to assess the efficacy and safety of naringenin chalcone in human populations.

Propriétés

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHMWTPYORBCMF-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043553 | |

| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chalconaringenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25515-46-2, 73692-50-9, 5071-40-9 | |

| Record name | Naringenin chalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25515-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naringenin chalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073692509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naringenin chalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naringenin chalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NARINGENIN CHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCF6Z24AS2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chalconaringenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184 °C | |

| Record name | Chalconaringenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.